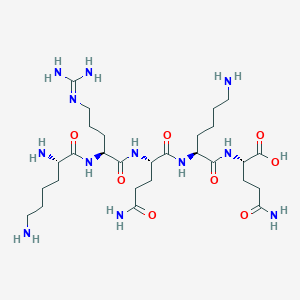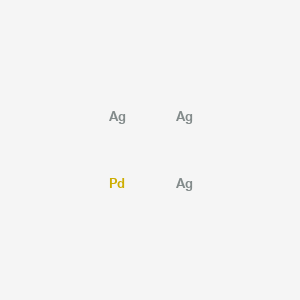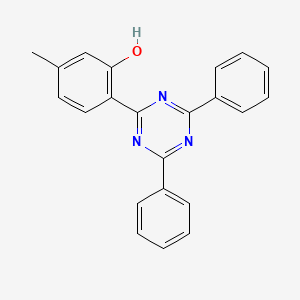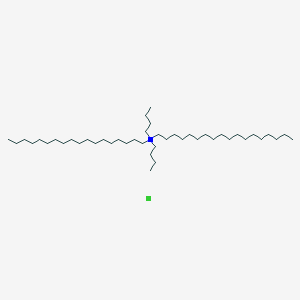
N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride, also known as distearyldimonium chloride, is a quaternary ammonium compound. It is widely used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it an effective agent in products like fabric softeners, hair conditioners, and antistatic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride typically involves the reaction of octadecylamine with dimethyl sulfate, followed by quaternization with methyl chloride. The reaction conditions usually require a solvent such as ethanol and a temperature range of 50-70°C .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of high-purity reagents and controlled reaction conditions are crucial to achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions often include aqueous or alcoholic solvents and temperatures ranging from room temperature to 80°C.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or neutral conditions.
Reduction Reactions: Involve reducing agents such as lithium aluminum hydride or sodium borohydride, usually in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield carboxylic acids .
Aplicaciones Científicas De Investigación
N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery systems.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized in the formulation of personal care products, textile treatments, and as an antistatic agent in plastics
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyldioctadecylammonium bromide: Similar in structure but contains a bromide ion instead of chloride.
Cetyl trimethylammonium chloride: A shorter-chain analogue with similar surfactant properties.
Didecyldimethylammonium chloride: A shorter di-C10 analogue with comparable applications
Uniqueness
N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride stands out due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in applications requiring strong surface activity. Its ability to form stable vesicular structures also makes it unique among similar compounds .
Propiedades
Número CAS |
183585-13-9 |
|---|---|
Fórmula molecular |
C44H92ClN |
Peso molecular |
670.7 g/mol |
Nombre IUPAC |
dibutyl(dioctadecyl)azanium;chloride |
InChI |
InChI=1S/C44H92N.ClH/c1-5-9-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-45(41-11-7-3,42-12-8-4)44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-10-6-2;/h5-44H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
CRZWCWDGGUAREG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCCCCCCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


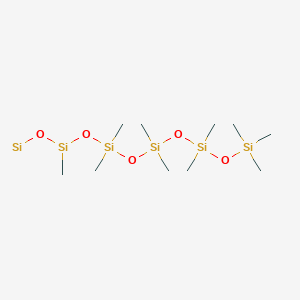
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
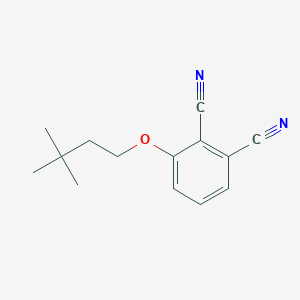
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
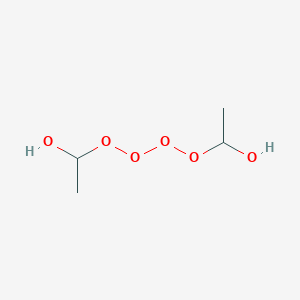
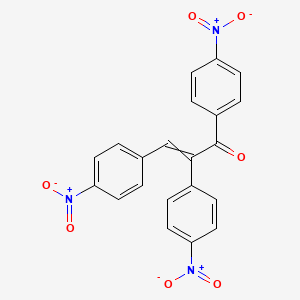
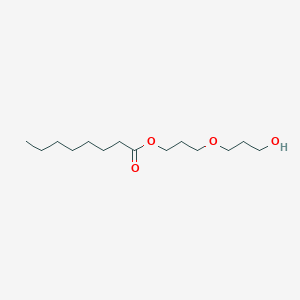
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
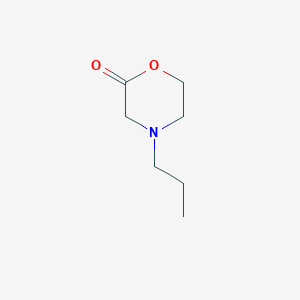
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
